molecular formula C21H19N3O3S B2715796 (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681163-76-8

(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2715796
CAS-Nummer: 681163-76-8
Molekulargewicht: 393.46
InChI-Schlüssel: CBFMCQYITFQQSB-QURGRASLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzothiazole scaffold substituted with three methyl groups at positions 3, 4, and 4. The (E)-configuration denotes the geometry of the imine double bond in the benzo[d]thiazol-2(3H)-ylidene moiety. The pyrrolidin-1-yl group at the 3-position of the benzamide introduces a polar, cyclic amide motif, which may influence solubility and target binding.

Eigenschaften

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)28-21(23(19)3)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFMCQYITFQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₆N₂O₆S
  • Molecular Weight : 308.29 g/mol
  • CAS Number : 55750-63-5

The compound features a dioxopyrrolidine moiety linked to a trimethylbenzo[d]thiazole , which is expected to contribute to its biological activity.

Antitumor Activity

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. In vitro assays were conducted using multiple human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated significant antitumor activity:

Cell Line IC50 (µM) Activity
A5496.26 ± 0.33High
MCF710.50 ± 1.20Moderate
HCT1168.00 ± 0.50High

These findings suggest that the compound possesses a strong ability to inhibit cell proliferation in certain cancer types, particularly in lung and colon cancers.

The antitumor activity of the compound is believed to be linked to its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with DNA, disrupting replication processes and leading to cell death. The binding affinity of the compound to DNA was assessed using fluorescence spectroscopy, revealing a significant interaction that suggests a potential mode of action through DNA intercalation.

Antimicrobial Activity

In addition to its antitumor effects, the compound has been tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/ml) Activity
Staphylococcus aureus31.5Moderate
Escherichia coli39.0Moderate
Pseudomonas aeruginosa>50Inactive

The results indicate that while the compound shows moderate antibacterial activity against some strains, it is less effective against others, highlighting the need for further optimization.

Study on Antitumor Efficacy

A study published in PMC evaluated several derivatives of benzothiazole compounds similar to our target molecule. The research demonstrated that compounds with structural similarities exhibited notable antitumor properties in both 2D and 3D cell culture models, emphasizing the importance of structural modifications in enhancing biological activity .

Research on Antimicrobial Properties

Another study focused on the synthesis of various dioxopyrrolidine derivatives, including our compound, which were tested against common bacterial pathogens. The findings highlighted the potential for these compounds as lead candidates for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

Key Analog: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868375-23-9)

Data Table: Comparative Analysis
Property Target Compound (3,4,6-trimethyl) Analog (3-ethyl-4,6-difluoro)
Molecular Weight (g/mol) ~395–400 (estimated) 415.4
XLogP3 ~3.5–4.0 (estimated) 2.9
Hydrogen Bond Acceptors 6 (estimated) 6
Rotatable Bonds 3 (estimated) 3
Substituents on Benzothiazole 3,4,6-trimethyl 3-ethyl, 4,6-difluoro
Topological Polar Surface Area (Ų) ~95–100 (estimated) 95.4

Structural Insights :

Substituent Effects: Methyl vs. Ethyl: The 3-methyl group in the target compound reduces steric bulk compared to the 3-ethyl substituent in the analog. This may enhance binding to sterically constrained targets (e.g., enzyme active sites). Fluorine vs. In contrast, the 4,6-methyl groups in the target compound increase hydrophobicity, favoring membrane permeability .

Lipophilicity (XLogP3) :
The target compound’s higher estimated XLogP3 (~3.5–4.0 vs. 2.9) reflects increased lipophilicity due to three methyl groups, suggesting enhanced passive diffusion across biological membranes but possible trade-offs in aqueous solubility.

Molecular Weight : The analog’s higher molecular weight (415.4 vs. ~395–400) stems from ethyl and fluorine substituents. Lower molecular weight in the target compound may align better with drug-likeness criteria (e.g., Lipinski’s rules).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.